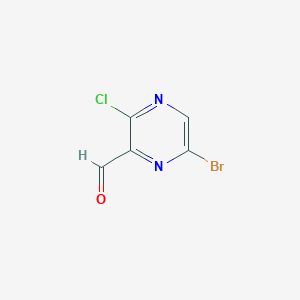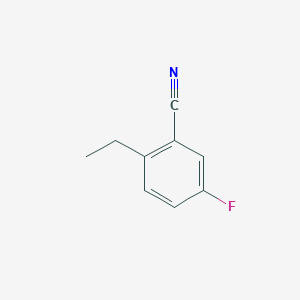
Dipropyl carbonimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Dipropyl carbonimidate can be synthesized through the reaction of dipropylamine with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:
Dipropylamine+Phosgene→Dipropyl carbonimidate+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and efficiency. The use of environmentally friendly catalysts and solvents is also explored to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: Dipropyl carbonimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the propyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
科学研究应用
Dipropyl carbonimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are explored for potential biological activities and as building blocks for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of dipropyl carbonimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions are influenced by the nature of the reagents and the reaction environment.
相似化合物的比较
Dipropylamine: A precursor in the synthesis of dipropyl carbonimidate.
Diisopropyl ether: A structurally similar compound used as a solvent.
Dipropyl succinate: Another ester with similar functional groups.
Uniqueness: this compound is unique due to its specific reactivity and the presence of two propyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties, making it valuable in various applications.
属性
CAS 编号 |
6263-28-1 |
|---|---|
分子式 |
C7H15NO2 |
分子量 |
145.20 g/mol |
IUPAC 名称 |
dipropoxymethanimine |
InChI |
InChI=1S/C7H15NO2/c1-3-5-9-7(8)10-6-4-2/h8H,3-6H2,1-2H3 |
InChI 键 |
NBCBYJNHDNSYJR-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=N)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)

![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)




![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)

![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)



